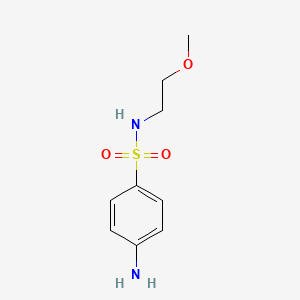
4-amino-N-(2-methoxyethyl)benzenesulfonamide
概述
描述
准备方法
The synthesis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-amino-4-methoxybenzenesulfonamide with 2-methoxyethylamine under controlled conditions.
Substitution Reaction: The intermediate product undergoes a substitution reaction with sulfonyl chloride to form the final compound.
Industrial production methods for this compound are not widely documented, but laboratory synthesis follows the above-mentioned steps with precise control over reaction conditions to ensure high purity and yield.
化学反应分析
4-amino-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
科学研究应用
4-amino-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:
Proteomics: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Biological Studies: It is used in various biological assays to understand cellular processes and molecular mechanisms.
作用机制
The mechanism of action of 4-amino-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory responses .
相似化合物的比较
4-amino-N-(2-methoxyethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This compound has similar antibacterial properties but differs in its molecular structure and specific applications.
4-amino-N-(pyrimidin-2-yl)benzenesulfonamide: Another derivative with distinct therapeutic uses, particularly in combination with other drugs for treating infections.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique biochemical properties and potential therapeutic applications .
生物活性
4-amino-N-(2-methoxyethyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways. Notably, sulfonamides are recognized for their ability to inhibit carbonic anhydrase (CA) isozymes, which play a crucial role in various physiological processes.
Inhibition of Carbonic Anhydrase
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrase isozymes. For instance, one study reported that related compounds showed IC50 values ranging from 10.93 nM to 25.06 nM against CA IX and from 1.55 μM to 3.92 μM against CA II, indicating a preference for CA IX inhibition .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies.
Induction of Apoptosis
A notable study highlighted that derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231. The compound exhibited a remarkable increase in annexin V-FITC positive apoptotic cells, suggesting its potential as an anticancer agent .
Antibacterial Properties
In addition to its anticancer effects, this compound has shown promising antibacterial activity.
Inhibition Against Bacterial Strains
Research has indicated that this compound can inhibit bacterial growth effectively. For instance, related compounds demonstrated significant inhibition rates against Staphylococcus aureus at concentrations around 50 μg/mL .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
ADMET Studies
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties, which are crucial for its development as a therapeutic agent .
Case Studies and Experimental Findings
属性
IUPAC Name |
4-amino-N-(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTXZWHXMSJEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














